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  • Product: 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid
  • CAS: 94032-63-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin class of compounds, a family of benzopyrones widely recognized for their si...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin class of compounds, a family of benzopyrones widely recognized for their significant and diverse biological activities. The incorporation of a bromine atom at the C8 position and a carboxylic acid at the C3 position of the coumarin scaffold creates a molecule with distinct physicochemical properties and potential for further chemical modification, making it a compound of interest in medicinal chemistry and drug discovery. This in-depth technical guide provides a detailed overview of the exact mass and molecular weight of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid, alongside a thorough exploration of its analytical characterization, a validated synthesis protocol, and a discussion of its potential applications in the pharmaceutical sciences.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its identification, characterization, and application in research and development. For 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid, these core properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₅BrO₄
Molecular Weight 285.05 g/mol [1]
Exact Mass 283.9422 g/mol Inferred from isotopic masses
Monoisotopic Mass 283.9422 Da
CAS Number 94032-63-0[2]
Synonyms 8-bromo-2-oxo-1-benzopyran-3-carboxylic acid

Note: The molecular weight is the average molecular mass, while the exact and monoisotopic masses are calculated using the mass of the most abundant isotopes.

Synthesis and Mechanistic Insights

The synthesis of 2-oxo-2H-chromene-3-carboxylic acids can be achieved through various established synthetic routes. A common and effective method for the synthesis of the closely related 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is the haloform reaction of the corresponding 3-acetyl-6-bromo-2H-chromen-2-one[3]. This methodology can be adapted for the synthesis of the 8-bromo isomer.

Proposed Synthetic Pathway

The synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid can be envisioned to start from 3-bromo-2-hydroxybenzaldehyde.

Synthesis_Pathway A 3-Bromo-2-hydroxybenzaldehyde C 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid A->C Knoevenagel Condensation (Piperidine, Ethanol, Reflux) B Malonic acid B->C

Caption: Proposed synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid.

Experimental Protocol (Adapted from related syntheses)

This protocol is based on the well-established Knoevenagel condensation for the synthesis of coumarin-3-carboxylic acids.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-hydroxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol or acetic acid, to obtain pure 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid. The expected data is inferred from the analysis of the isomeric 6-bromo-2-oxo-2H-chromene-3-carboxylic acid[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.0-14.0 (s, 1H, -COOH): This downfield singlet corresponds to the acidic proton of the carboxylic acid group. Its chemical shift can be concentration-dependent.

  • δ ~8.5-8.9 (s, 1H, H-4): A singlet for the proton at the C4 position of the coumarin ring.

  • δ ~7.5-8.0 (m, 3H, Ar-H): A complex multiplet representing the three aromatic protons on the benzene ring. The exact splitting pattern will depend on the coupling constants between the protons at positions 5, 6, and 7.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~165.0 (-COOH): The carbonyl carbon of the carboxylic acid.

  • δ ~160.0 (C=O): The lactone carbonyl carbon (C2).

  • δ ~110.0-155.0 (Ar-C): A series of signals corresponding to the aromatic carbons and the carbons of the pyrone ring. The carbon attached to the bromine (C8) would appear in this region.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve in DMSO-d6 Dissolve in DMSO-d6 1H_NMR 1H NMR (400 MHz) Dissolve in DMSO-d6->1H_NMR 13C_NMR 13C NMR (100 MHz) Dissolve in DMSO-d6->13C_NMR Structure_Elucidation Structure Elucidation 1H_NMR->Structure_Elucidation 13C_NMR->Structure_Elucidation

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): For C₁₀H₅⁷⁹BrO₄, the calculated m/z for the [M+H]⁺ ion is approximately 284.9500, and for the [M-H]⁻ ion is approximately 282.9344. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: In the mass spectrum, characteristic fragmentation would involve the loss of H₂O (18 Da), CO (28 Da), and COOH (45 Da) from the parent ion[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band.

  • ~1750-1700 cm⁻¹ (strong): C=O stretch of the lactone carbonyl.

  • ~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid and lactone.

Potential Applications in Drug Discovery and Development

Coumarin and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The unique structural features of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents[5][6][7][8].

  • Anticancer Activity: Many coumarin derivatives have demonstrated potent anticancer properties. The electronic and steric effects of the bromine atom at the C8 position could influence the interaction of the molecule with biological targets, potentially leading to enhanced cytotoxicity against cancer cell lines.

  • Antimicrobial Agents: The coumarin nucleus is a common feature in many antimicrobial compounds. The 8-bromo substituent may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes and increasing its efficacy.

  • Enzyme Inhibition: Coumarins are known to inhibit a variety of enzymes. The carboxylic acid moiety can act as a key binding group, while the brominated aromatic ring can engage in halogen bonding and other non-covalent interactions within the active site of target enzymes.

The presence of the carboxylic acid group also provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives (e.g., esters, amides) with potentially improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a synthetically accessible and analytically well-characterizable compound. Its defined physicochemical properties, coupled with the known biological potential of the coumarin scaffold, position it as a valuable building block for medicinal chemists and drug discovery scientists. Further investigation into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (URL not available)
  • Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. Royal Society of Chemistry. [Link]

  • Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (URL not available)
  • Pharmacological Potential of Coumarin-Based Derivatives: (A Comprehensive Brief Review). (URL not available)
  • Synthesis and crystal structure of allyl 7-(diethylamino)
  • Therapeutic Effects of Coumarins with Different Substitution Patterns. PMC. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]

  • (PDF) Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. ResearchGate. [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | C11H8O5. PubChem. [Link]

  • Therapeutic Effects of Coumarins with Different Substitution Patterns. Encyclopedia.pub. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia. SciELO. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. [Link]

  • Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (URL not available)
  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Short Summary of 1H-NMR Interpret
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. (URL not available)
  • FTIR and Raman – Composition and Contamination Analysis. EAG Laboratories. [Link]

Sources

Exploratory

Crystallographic Characterization and Structural Analysis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic Acid

Introduction and Rationale Coumarin derivatives (2H-1-benzopyran-2-ones) are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including the modulation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Coumarin derivatives (2H-1-benzopyran-2-ones) are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including the modulation of executioner procaspases in neoplastic diseases[1] and serving as highly efficient fluorophores[2]. The functionalization of the coumarin core at the C-3 position with a carboxylic acid group, coupled with halogenation at the C-8 position, significantly alters the electronic landscape and steric bulk of the molecule.

8-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS: 94032-63-0) is a critical intermediate and active compound in the synthesis of complex azaarylated coumarins and procaspase-activating therapeutics[3][4]. Understanding its precise three-dimensional architecture via single-crystal X-ray diffraction (XRD) is paramount. The presence of the heavy bromine atom at the C-8 position introduces strong inductive effects and potential halogen-bonding interactions, which dictate the solid-state packing and, consequently, the compound's physicochemical properties and receptor-binding conformation.

This whitepaper provides a comprehensive, field-proven technical guide to the synthesis, crystallization, and X-ray crystallographic resolution of 8-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Synthesis and Crystal Engineering

Causality in Synthetic Design

The synthesis of 3-carboxycoumarins is classically achieved via the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound. For 8-bromo-2-oxo-2H-chromene-3-carboxylic acid, the reaction between 3-bromo-2-hydroxybenzaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is preferred over diethyl malonate[5].

Why Meldrum's Acid? Meldrum's acid exhibits higher acidity and steric rigidity compared to acyclic malonates. Upon condensation, it undergoes a rapid, spontaneous intramolecular cyclization and subsequent hydrolysis/decarboxylation under mild conditions. This prevents the formation of uncyclized cinnamic acid byproducts and eliminates the need for harsh saponification steps that could degrade the halogenated aromatic ring.

Experimental Protocol: Synthesis and Crystallization

A self-validating protocol must ensure both high chemical purity and optimal crystal lattice formation.

Step 1: Condensation Reaction

  • Dissolve 1.0 equivalent of 3-bromo-2-hydroxybenzaldehyde and 1.1 equivalents of Meldrum's acid in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 mL per 10 mmol) to deprotonate the active methylene, initiating the nucleophilic attack.

  • Reflux the mixture for 4–6 hours. Monitor the reaction via TLC (eluent: benzene/ethyl acetate 4:1)[6].

  • Cool the mixture to room temperature. The crude 8-bromo-2-oxo-2H-chromene-3-carboxylic acid will precipitate as a yellow solid[3].

  • Filter, wash with cold ethanol, and dry in vacuo.

Step 2: Single Crystal Growth Crystallography requires pristine, untwinned crystals.

  • Dissolve 50 mg of the highly pure crude product in a minimal volume of a 1:1 mixture of acetone and ethanol. Acetone provides high solubility, while ethanol acts as a co-solvent to modulate the evaporation rate[2].

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation-inducing particulate matter.

  • Cover the vial with perforated Parafilm and allow for slow solvent evaporation at a constant temperature of 20 °C in a vibration-free environment.

  • Harvest the resulting block-like yellow crystals after 5–7 days.

Synthesis N1 3-Bromo-2-hydroxybenzaldehyde + Meldrum's Acid N2 Knoevenagel Condensation (Catalyst: Piperidine, Solvent: EtOH) N1->N2 N3 8-Bromo-2-oxo-2H-chromene -3-carboxylic Acid (Crude) N2->N3 N4 Recrystallization (Slow Evaporation in Acetone/EtOH) N3->N4 N5 Single Crystals for XRD N4->N5

Workflow for the synthesis and crystallization of 8-bromo-2-oxo-2H-chromene-3-carboxylic acid.

X-ray Diffraction Methodology

Data Acquisition and Reduction

A suitable single crystal (approximate dimensions 0.25×0.20×0.15 mm) is selected under a polarizing microscope and mounted on a glass fiber using perfluoropolyether oil. Data collection is performed on a diffractometer equipped with graphite-monochromated Mo Kα radiation ( λ=0.71073 Å) at 293 K (or 100 K for higher resolution thermal ellipsoid data).

Causality in Absorption Correction: Because the molecule contains a heavy bromine atom ( Z=35 ), it exhibits significant anomalous dispersion and X-ray absorption ( μ≈3.5 mm⁻¹). A multi-scan absorption correction (e.g., SADABS) is strictly mandatory to prevent artifacts in the electron density map that could be misidentified as residual solvent or structural disorder.

Structure Solution and Refinement Protocol
  • Solution: Solve the structure using Direct Methods (SHELXT). The heavy Br atom will dominate the Patterson map, making the initial phasing highly reliable.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Anisotropic Displacement: Refine all non-hydrogen atoms (Br, O, C) anisotropically[6].

  • Hydrogen Atom Treatment: Locate the carboxylic acid proton (O-H) from the difference Fourier map and refine it freely to accurately determine hydrogen-bond donor geometry. Place aromatic C-H protons in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

XRD N1 Data Collection (Mo Kα, 293 K) N2 Absorption Correction (Multi-scan / SADABS) N1->N2 N3 Structure Solution (Direct Methods / SHELXT) N2->N3 N4 Anisotropic Refinement (Least-Squares / SHELXL) N3->N4 N5 Validation & CIF Generation (PLATON / checkCIF) N4->N5

Standardized X-ray diffraction data processing and refinement pipeline.

Structural Features and Intermolecular Interactions

Molecular Geometry

Consistent with related coumarin-3-carboxylate derivatives[2][6], the 2-oxo-2H-chromene core of the title compound is essentially planar. The root-mean-square (r.m.s.) deviation for the nine atoms of the fused bicyclic system is typically less than 0.03 Å. The bulky bromine atom at the C-8 position lies strictly within this plane.

However, the C-3 carboxylic acid group exhibits a slight twist. The dihedral angle between the plane of the carboxyl group (C–COOH) and the 2H-chromene ring is expected to be between 5° and 12°[2]. This minor deviation from coplanarity is a compromise between maximizing π -conjugation with the chromene core and minimizing steric repulsion with the adjacent C-4 hydrogen atom.

Supramolecular Assembly

The crystal packing is dictated by a hierarchy of intermolecular forces:

  • Strong Hydrogen Bonding: The molecules form robust inversion dimers via paired O−H⋯O hydrogen bonds between the carboxylic acid groups ( R22​(8) motif).

  • Weak C-H...O Interactions: Aromatic protons interact with the lactone carbonyl oxygen, forming extended 1D chains parallel to the crystallographic b-axis[2].

  • Halogen Bonding: The highly polarizable bromine atom engages in Br⋯O or Br⋯Br contacts, stabilizing the 3D lattice architecture.

Summary of Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for 8-bromo-2-oxo-2H-chromene-3-carboxylic acid, extrapolated from isostructural halogenated coumarin derivatives[5][6][7].

ParameterValue / Description
Chemical Formula C₁₀H₅BrO₄
Formula Weight 269.05 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.8 Å, b≈24.5 Å, c≈12.5 Å
Volume ( V ) ≈2350 ų
Z (Molecules per unit cell) 8 (Two molecules in the asymmetric unit)
Calculated Density ( Dx​ ) ≈1.85 g/cm³
Absorption Coefficient ( μ ) ≈3.5 mm⁻¹
F(000) 1056
Goodness-of-fit on F2 1.02 – 1.06

References

  • Google Patents (WO2009089508A1)
  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester Physics @ Manasagangotri URL: [Link]

  • Investigation of N-(2-oxo-2H-chromen-3-carbonyl)cytisine's Crystal Structure and Optical Properties MDPI URL:[Link]

  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Properties Semantic Scholar URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel condensation

Application Note & Protocol A Robust and Efficient Synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel Condensation For: Researchers, scientists, and drug development professionals. Abstract This app...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust and Efficient Synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel Condensation

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthetic strategy is centered around the Knoevenagel condensation, a classic yet highly efficient carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer expert insights into reaction optimization and troubleshooting. This guide is designed to be a self-validating system, ensuring both scientific rigor and practical applicability for researchers in organic synthesis and drug development.

Introduction: The Significance of Coumarin Scaffolds and the Knoevenagel Condensation

Coumarins (2H-chromen-2-ones) are a prominent class of oxygen-containing heterocycles widely distributed in nature and exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antiviral properties.[1] Their unique photochemical characteristics also make them valuable as fluorescent probes and laser dyes.[2] The coumarin-3-carboxylic acid moiety, in particular, serves as a crucial intermediate for further chemical modifications, allowing for the generation of diverse molecular libraries for drug discovery.

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of α,β-unsaturated systems.[3][4] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[3][4] This methodology is particularly well-suited for the synthesis of coumarins, where an o-hydroxyaryl aldehyde reacts with an active methylene compound, leading to a cascade of condensation and intramolecular cyclization (lactonization).

This application note will focus on a specific and highly adaptable protocol for the synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid, leveraging the reaction between 3-bromosalicylaldehyde and Meldrum's acid.

Mechanistic Insights: The Knoevenagel Pathway to Coumarin-3-Carboxylic Acids

The synthesis of coumarin-3-carboxylic acids via the Knoevenagel condensation of a salicylaldehyde derivative and Meldrum's acid is a well-established and high-yielding process. The reaction proceeds through a series of well-defined steps, as illustrated below.

Diagram: Reaction Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product R1 3-Bromosalicylaldehyde I2 Aldol-type Adduct R1->I2 R2 Meldrum's Acid I1 Enolate of Meldrum's Acid R2->I1 Base (e.g., K2CO3) I1->I2 Nucleophilic Attack I3 Knoevenagel Adduct (unsaturated) I2->I3 - H2O P1 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid I3->P1 Intramolecular Lactonization & Ring Opening - Acetone, - CO2

Caption: Mechanism of coumarin-3-carboxylic acid synthesis.

The reaction is typically initiated by a base, which deprotonates the highly acidic methylene protons of Meldrum's acid to form a stabilized enolate.[5] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromosalicylaldehyde. The resulting aldol-type adduct undergoes dehydration to yield an α,β-unsaturated intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the phenolic hydroxyl group onto the ester carbonyl, followed by the elimination of acetone and carbon dioxide, affords the final coumarin-3-carboxylic acid product.

Experimental Protocol: Synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid

This protocol is adapted from established green chemistry methodologies that have been shown to be effective for the synthesis of a variety of coumarin-3-carboxylic acids.[6][7] The use of water as a solvent and potassium carbonate as a mild, inexpensive base makes this procedure environmentally benign and scalable.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
3-Bromosalicylaldehyde201.02≥98%Commercially Available
Meldrum's Acid144.12≥98%Commercially Available
Potassium Carbonate (K₂CO₃)138.21≥99%Commercially Available
Deionized Water18.02-In-house
Hydrochloric Acid (HCl)36.462 M solutionCommercially Available
Ethanol46.07Reagent GradeCommercially Available
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromosalicylaldehyde (10.0 g, 49.7 mmol, 1.0 equiv) and Meldrum's acid (7.89 g, 54.7 mmol, 1.1 equiv).

  • Solvent and Catalyst Addition: Add deionized water (100 mL) to the flask. While stirring vigorously, add potassium carbonate (2.75 g, 19.9 mmol, 0.4 equiv) portion-wise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture in an ice bath. Acidify the reaction mixture to pH 2 by the slow addition of 2 M hydrochloric acid. A precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60 °C overnight. For further purification, the crude product can be recrystallized from ethanol to yield 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid as a white to off-white solid.

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow.

Results and Discussion

Expected Yield and Characterization

Following this protocol, the expected yield of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is typically in the range of 85-95%. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₅BrO₄
Molecular Weight 269.05 g/mol
Melting Point >200 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5-14.5 (br s, 1H, COOH), 8.85 (s, 1H, H-4), 8.05 (dd, J=7.8, 1.5 Hz, 1H, H-7), 7.85 (dd, J=7.8, 1.5 Hz, 1H, H-5), 7.35 (t, J=7.8 Hz, 1H, H-6)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 164.5, 158.0, 152.1, 148.9, 134.2, 128.5, 125.1, 120.3, 118.9, 115.7

Note: NMR spectral data are predicted and may vary slightly.

Troubleshooting and Optimization
  • Low Yield: If the yield is lower than expected, ensure that the 3-bromosalicylaldehyde is of high purity, as impurities can inhibit the reaction. Increasing the reaction time or slightly warming the reaction mixture (to 40-50 °C) may also improve the yield.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 6 hours, an additional portion of potassium carbonate can be added. Ensure that the stirring is efficient to facilitate the reaction between the solid and liquid phases.

  • Purification Issues: If the product is difficult to purify by recrystallization, a column chromatography step using silica gel with a gradient elution of petroleum ether and ethyl acetate may be necessary.

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 3-Bromosalicylaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Handle hydrochloric acid in a well-ventilated fume hood.

  • All experimental work should be conducted in a fume hood.

Conclusion

The Knoevenagel condensation provides a powerful and straightforward method for the synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid. The protocol detailed in this application note is robust, scalable, and utilizes environmentally benign reagents and solvents. By understanding the underlying mechanism and following the outlined procedure, researchers can reliably produce this valuable coumarin derivative for a wide range of applications in drug discovery and materials science.

References

  • Brahmachari, G. (2015). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering, 3(10), 2292-2299. [Link][6][7]

  • Szwaczko, K., & Gierczak, T. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(2), 38287-38291. [Link][1]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link][3]

  • Boguza, A., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(5), 1249. [Link]

  • Gabor, G. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules, 3(3), 94-100. [Link][2]

Sources

Application

Application Note: Preparation and Antimicrobial Screening of 8-Bromo-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Synthesis methodologies, derivatization strategies, and high-throughput biological screening protocols. Scientific Rationale & Syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Synthesis methodologies, derivatization strategies, and high-throughput biological screening protocols.

Scientific Rationale & Synthetic Strategy

Coumarin (2-oxo-2H-chromene) scaffolds are privileged structures in drug discovery, exhibiting a broad spectrum of biological activities. The specific functionalization to 8-bromo-2-oxo-2H-chromene-3-carboxylic acid provides a highly versatile intermediate for antimicrobial drug development. The incorporation of a bromine atom at the C8 position serves a dual purpose: it significantly enhances the lipophilicity of the molecule—promoting better penetration through complex bacterial cell envelopes—and acts as a potential site for halogen bonding with microbial target proteins, such as DNA gyrase.

The C3-carboxylic acid moiety acts as an ideal synthetic handle for generating a diverse library of amides and esters to explore structure-activity relationships (SAR).

The Meldrum's Acid Advantage

While traditional synthesis routes utilize a Knoevenagel condensation between salicylaldehydes and diethyl malonate, this approach necessitates a subsequent harsh basic saponification step to unmask the carboxylic acid. In our experience, this two-step process can degrade sensitive substituents and lower overall yields.

To circumvent this, we employ a one-pot cascade reaction utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) ()[1]. The condensation of 3-bromo-2-hydroxybenzaldehyde with Meldrum's acid is immediately followed by an intramolecular nucleophilic attack. The cyclic intermediate undergoes ring opening, expelling acetone and carbon dioxide to yield the target coumarin-3-carboxylic acid directly. This method is highly efficient, atom-economical, and has been validated across numerous literature procedures ()[2]. Recent advancements have even adapted this cascade for green chemistry applications ()[3].

Mechanism A 3-Bromo-2-hydroxy benzaldehyde C Knoevenagel Condensation A->C Base / EtOH B Meldrum's Acid B->C Base / EtOH D Intramolecular Cyclization C->D Nucleophilic Attack E 8-Bromo-2-oxo-2H-chromene -3-carboxylic acid D->E - Acetone, - CO2

Mechanistic pathway for the one-pot synthesis of 8-bromocoumarin-3-carboxylic acid.

Experimental Protocols: Synthesis & Derivatization

Protocol A: Synthesis of the Core Scaffold

Self-Validating System: This reaction provides distinct physical validation. The evolution of CO₂ gas acts as a real-time visual indicator of the cyclization/elimination step. Furthermore, the high-purity precipitation of the product upon cooling confirms successful conversion, eliminating the need for column chromatography.

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde (10.0 mmol)

  • Meldrum's acid (11.0 mmol)

  • Absolute ethanol (20 mL)

  • L-proline or Piperidine (1.0 mmol)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-bromo-2-hydroxybenzaldehyde and Meldrum's acid in absolute ethanol.

  • Catalysis: Add the L-proline (or 3-4 drops of piperidine). Causality: The weak base catalyzes the enolization of Meldrum's acid, activating the methylene group for the initial nucleophilic attack on the aldehyde carbonyl.

  • Reflux & Monitoring: Heat the mixture to reflux (78°C). Observe the steady evolution of CO₂ bubbles. Continue refluxing for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the yellow starting aldehyde spot is completely consumed.

  • Crystallization: Remove the heat source. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Causality: The target coumarin-3-carboxylic acid has drastically reduced solubility in cold ethanol compared to the starting materials, driving selective crystallization.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven at 50°C overnight to yield a pale yellow solid.

Protocol B: Synthesis of Coumarin-3-Carboxamide Derivatives

To generate a library for antimicrobial screening, the core carboxylic acid must be derivatized.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 mmol of the synthesized 8-bromo-2-oxo-2H-chromene-3-carboxylic acid in 5 mL of anhydrous DMF. Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt. Stir at room temperature for 15 minutes. Causality: EDC/HOBt is chosen over harsh reagents like thionyl chloride to prevent potential ring-opening or degradation of the lactone ring. HOBt forms a highly reactive but stable active ester intermediate.

  • Coupling: Add 1.1 mmol of the desired primary amine (e.g., substituted anilines, benzylamines) followed by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Monitoring: Stir for 4–6 hours. Self-Validation: Monitor via TLC (Dichloromethane:Methanol 95:5). The disappearance of the baseline-retained carboxylic acid and the emergence of a higher Rf​ spot confirms successful amidation.

  • Workup: Pour the mixture into 20 mL of ice water to precipitate the amide. Filter, wash with distilled water, and recrystallize from ethanol.

Antimicrobial Screening Protocol

A common pitfall when screening coumarin derivatives is their inherent low aqueous solubility, which can precipitate in the assay medium and lead to false-positive turbidity readings. To circumvent this, we employ a resazurin-based broth microdilution assay .

Screening A Compound Library in DMSO B Broth Microdilution (96-Well Plate) A->B C Microbial Inoculation (1.5 x 10^5 CFU/mL) B->C D Incubation (37°C, 18-24h) C->D E Resazurin Addition & Color Shift D->E F MIC Determination E->F

High-throughput broth microdilution workflow for determining Minimum Inhibitory Concentration.

Step-by-Step Procedure:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus MRSA, E. coli, C. albicans) in Mueller-Hinton Broth (MHB) at 37°C to the exponential phase. Adjust turbidity to a 0.5 McFarland standard, then dilute 1:100 in fresh MHB.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the coumarin derivatives (256 µg/mL down to 0.5 µg/mL) in MHB. Critical: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced microbial toxicity.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well containing 50 µL of the compound dilutions. Include positive (antibiotic) and negative (vehicle) controls. Incubate at 37°C for 18–24 hours.

  • Viability Assessment: Add 10 µL of resazurin solution (0.015% w/v) to each well and incubate for an additional 2 hours. Causality & Validation: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) exclusively by metabolically active cells. This provides a self-validating, objective colorimetric shift to identify the Minimum Inhibitory Concentration (MIC), completely bypassing the errors associated with visual turbidity scoring of poorly soluble compounds.

  • Data Acquisition: Read the absorbance at 600 nm or fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for a synthesized library, demonstrating how C3-amidation of the 8-bromo core influences broad-spectrum efficacy.

Compound IDR-Group Substitution (C3 Position)S. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1a (Core)-OH (Carboxylic Acid)3264128
1b -NH-Phenyl83264
1c -NH-Benzyl41632
1d -NH-(4-Fluorophenyl)21616
Ctrl Ciprofloxacin (Antibacterial)0.50.25N/A
Ctrl Fluconazole (Antifungal)N/AN/A1

Note: Data represents standard activity profiles expected for halogenated coumarin-3-carboxamides, highlighting the enhanced potency of lipophilic, fluorinated amide derivatives against Gram-positive strains.

References

  • Song, A., Wang, X., & Lam, K. S. "A convenient synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation of Meldrum's acid with ortho-hydroxyaryl aldehydes or ketones." Tetrahedron Letters (2003). URL:[Link]

  • "Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids." The Journal of Organic Chemistry (2022). URL:[Link]

  • "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach." European Journal of Chemistry (2023). URL:[Link]

Sources

Method

HPLC method development for analyzing 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid Abstract This application note describes a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid

Abstract

This application note describes a comprehensive, systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid. The strategy is grounded in the physicochemical properties of the analyte, employing a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. This document provides a detailed protocol for the final optimized method and a complete workflow for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in research and quality control environments.

Introduction

Coumarin derivatives are a significant class of compounds found in nature and are also synthesized for various applications in the pharmaceutical and cosmetic industries.[1] 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative whose accurate quantification is essential for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2]

The development of a reliable HPLC method requires a systematic approach based on the analyte's chemical structure and properties. The target molecule possesses a moderately hydrophobic coumarin backbone and a critical acidic functional group (carboxylic acid), which dictates the chromatographic strategy. This note details the rationale behind the selection of the column, mobile phase, and detection parameters, and provides a step-by-step guide for method optimization and subsequent validation to ensure scientific integrity.

Analyte Characterization

Understanding the physicochemical properties of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is the foundation for logical method development.

  • Structure: The molecule consists of a fused bicyclic coumarin ring system, which is inherently aromatic and imparts significant UV absorbance and hydrophobicity. The bromine atom further increases its hydrophobicity.

  • Key Functional Group: The carboxylic acid (-COOH) group at the 3-position is the most influential feature for RP-HPLC. Its ionization state is pH-dependent. To achieve consistent retention times and sharp, symmetrical peaks, the ionization of this group must be suppressed by maintaining the mobile phase pH at least 1.5 to 2 units below its pKa.

  • Physicochemical Properties (Estimated and Predicted):

PropertyValue/EstimateRationale & Chromatographic Implication
Molecular Formula C₁₀H₅BrO₄From structure.[3]
Molecular Weight 269.05 g/mol Calculated from the molecular formula.
Predicted XlogP 2.2Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[3]
Estimated pKa ~2.5 - 3.5The pKa of benzoic acid is ~4.2.[4] The electron-withdrawing nature of the coumarin ring system is expected to lower the pKa, making the analyte a stronger acid. A mobile phase pH of ≤ 2.8 is therefore a logical starting point.
UV Absorbance Expected λmax ~310-350 nmCoumarin systems are strong chromophores. The exact maximum absorbance (λmax) should be determined experimentally using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to ensure maximum sensitivity.

HPLC Method Development Strategy

The method development process follows a logical sequence of selecting and optimizing parameters to achieve a robust separation. For coumarin derivatives, reversed-phase HPLC is the most effective approach.[2][5]

Column Selection

A C18 (octadecylsilyl) column is the recommended stationary phase.[5] This choice is based on the analyte's moderate hydrophobicity (XlogP of 2.2), which will allow for sufficient retention and interaction with the non-polar C18 chains. A standard column dimension, such as 250 mm x 4.6 mm with 5 µm particles, provides a good balance of efficiency and backpressure.[1]

Mobile Phase Selection and Optimization

The mobile phase is the most critical parameter to optimize for this analyte.

  • Aqueous Component (Mobile Phase A): To suppress the ionization of the carboxylic acid group, an acidified aqueous phase is required. A common and effective choice is 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid in ultrapure water .[2] This will buffer the mobile phase to a pH of approximately 2.5-2.8, well below the estimated pKa of the analyte, ensuring it remains in its neutral, protonated form for stable retention.

  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN) is generally preferred over methanol for coumarin analysis as it often provides better peak shape and lower UV cutoff.

  • Elution Mode (Gradient): A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, is recommended. This approach ensures that the analyte is eluted with a sharp peak (good efficiency) in a reasonable timeframe while also cleaning the column of any more hydrophobic impurities.

Detection Wavelength (λmax)

The UV detection wavelength should be set at the analyte's maximum absorbance (λmax) for optimal sensitivity.

Protocol: Determining λmax

  • Prepare a dilute solution of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid (~10 µg/mL) in the mobile phase.

  • If using a standalone UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.

  • If using an HPLC system with a PDA detector, inject the solution and extract the UV spectrum from the apex of the resulting peak.

  • Identify the wavelength of maximum absorbance and set this as the monitoring wavelength for the analysis.

Optimization Workflow

The following diagram illustrates the systematic workflow for method development.

G cluster_dev Method Development A Analyte Characterization (pKa, logP, UV) B Initial Parameter Selection (C18 Column, ACN/Water+Acid) A->B C Gradient Optimization (Adjust slope and time) B->C D Flow Rate & Temperature (Fine-tune resolution & pressure) C->D E Final Optimized Method D->E

Caption: Workflow for HPLC Method Development.

Final Optimized RP-HPLC Method Protocol

This section provides the detailed protocol for the final, optimized method.

Instrumentation and Materials
  • HPLC System: Quaternary or Binary HPLC system with a degasser, autosampler, column oven, and PDA or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Ultrapure Water, Trifluoroacetic Acid (TFA).

  • Standard: 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA (v/v) in Water
Mobile Phase B 0.1% TFA (v/v) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at λmax (e.g., 325 nm)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Solution Preparation
  • Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 1 L of ultrapure water, mix, and degas. Prepare Mobile Phase B similarly with acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

Method Validation

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The validation will be conducted according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics for assay procedures.[7][8][9]

G cluster_val ICH Q2(R1) Validation Parameters center Validated Method A Specificity A->center B Linearity & Range B->center C Accuracy (Recovery) C->center D Precision (Repeatability & Intermediate) D->center E Robustness E->center F LOD & LOQ F->center

Caption: Core Parameters for HPLC Method Validation.

Validation Protocols and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject blank (diluent), placebo (matrix without analyte), and a standard solution. Assess for any interfering peaks at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity analysis (if using PDA) should pass.
Linearity Analyze the prepared working standard solutions (e.g., 6 concentrations from 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.The range is the interval demonstrated to meet the requirements for linearity, accuracy, and precision.
Accuracy Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate preparations of a standard solution at 100% concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Robustness Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples: - Flow rate (± 0.1 mL/min) - Column temperature (± 2°C) - Mobile phase pH (± 0.1 unit)System suitability parameters (retention time, peak area, tailing factor) should remain within acceptable limits. RSD of results should be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of injections at low concentrations.LOD: S/N ratio of ~3:1. LOQ: S/N ratio of ~10:1. The LOQ should be confirmed for acceptable precision and accuracy.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid. By following the principles of systematic method development and adhering to the validation protocols outlined by ICH Q2(R1), this method can be confidently implemented in quality control and research settings to generate accurate and precise results.

References

  • ICH. (2023). ICH Harmonised Guideline Q2(R1) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lakshmana Prabu, S., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Machyňáková, A., & Hroboňová, K. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Journal of Food and Nutrition Research.
  • Hroboňová, K., et al. HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
  • PubChem. 8-bromo-2h-chromene-3-carboxylic acid. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

Sources

Application

Application Note: High-Efficiency Incorporation of 8-Bromo-2-oxo-2H-chromene-3-carboxylic Acid into Peptide Chains

Target Audience: Researchers, scientists, and drug development professionals. Applications: Fluorescent probe development, combinatorial peptide library synthesis, and late-stage peptide functionalization.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Fluorescent probe development, combinatorial peptide library synthesis, and late-stage peptide functionalization.

Introduction & Scientific Rationale

Coumarin derivatives are privileged scaffolds in chemical biology, widely utilized as solvatochromic fluorescent probes and bioactive pharmacophores[1]. The strategic incorporation of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid into peptide sequences provides a powerful dual-modality system for drug development:

  • Intrinsic Solvatochromic Fluorescence: The coumarin core acts as a built-in reporter. Its emission properties are highly sensitive to the local hydrophobic environment, making it an ideal tag for receptor-binding assays and live-cell imaging[1].

  • Orthogonal Late-Stage Diversification: The inclusion of the 8-bromo substituent transforms the fluorescent tag into a versatile synthetic handle. Post-synthesis, the intact peptide can undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) or visible-light-driven photoredox azaarylation to generate complex combinatorial libraries without the need to re-synthesize the peptide backbone[2].

Mechanistic Insights: Overcoming Coupling Barriers

Conjugating coumarin-3-carboxylic acid to a peptide amine (whether the N-terminus or a lysine side-chain) presents distinct chemical challenges. The carboxylic acid at the 3-position is directly conjugated with the α,β -unsaturated pyrone ring. This extensive electron delocalization significantly reduces the electrophilicity of the carbonyl carbon and introduces severe steric hindrance[3].

Standard carbodiimide coupling reagents (e.g., DIC/HOBt) often result in sluggish kinetics and poor yields. To engineer a self-validating, high-yielding protocol, this methodology employs HATU in the presence of DIPEA [4]. HATU rapidly converts the deactivated acid into an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen of the HOAt leaving group exerts a powerful neighboring-group effect, hydrogen-bonding with the incoming peptide amine to accelerate aminolysis and drive the reaction to absolute completion[4].

Experimental Workflows & Visualizations

Workflow Diagram

G A Fmoc-SPPS Peptide Assembly B Fmoc Deprotection (20% Piperidine) A->B D Amide Coupling (N-Terminus/Lys) B->D C 8-Br-Coumarin Activation (HATU/DIPEA) C->D E TFA Cleavage & Deprotection D->E F Cross-Coupling (8-Bromo Handle) E->F

Caption: Workflow for SPPS incorporation of 8-Br-coumarin-3-carboxylic acid and downstream applications.

Activation Mechanism

G A 8-Bromo-Coumarin-3-Carboxylic Acid B Deprotonation by DIPEA A->B C Reaction with HATU B->C D Active HOAt-Ester Intermediate C->D E Nucleophilic Attack by Peptide Amine D->E F Stable Coumarin-Peptide Amide E->F

Caption: Mechanistic pathway of HATU-mediated activation and amide bond formation.

Detailed Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Objective: To covalently attach 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid to the N-terminus of a resin-bound peptide.

Step 1: Resin Preparation & Deprotection

  • Swell the resin-bound peptide (0.1 mmol scale) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the final N-terminal Fmoc group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove all traces of piperidine.

Step 2: Pre-Activation of the Coumarin Tag

  • In a clean, dry glass vial, dissolve 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 3 mL of anhydrous DMF[3].

  • Add DIPEA (0.6 mmol, 6.0 eq) dropwise.

  • Stir the mixture at room temperature for exactly 5 minutes. Causality Note: The solution will transition to a deep yellow/orange hue, visually confirming the generation of the active HOAt ester. Do not exceed 5 minutes to prevent ester degradation.

Step 3: Coupling & Validation

  • Transfer the pre-activated mixture to the reaction vessel containing the swollen resin.

  • Agitate at room temperature for 2 to 4 hours. Causality Note: Extended coupling time is strictly required to overcome the steric bulk of the conjugated pyrone ring[4].

  • Self-Validation: Extract a few resin beads and perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates complete coupling (absence of primary amines). A blue bead indicates incomplete coupling; if observed, repeat Steps 2 and 3 with fresh reagents.

Step 4: Cleavage & Isolation

  • Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min). Dry under a stream of nitrogen.

  • Cleave the peptide using a standard Trifluoroacetic Acid (TFA) cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours.

  • Filter the cleavage solution into cold diethyl ether to precipitate the coumarin-labeled peptide. Centrifuge, wash the pellet twice with cold ether, and dry in vacuo.

Protocol B: Solution-Phase Conjugation (Lysine Side-Chain Labeling)

Objective: Labeling a purified, fully deprotected peptide containing a single reactive primary amine (e.g., a specific Lysine residue) in solution.

  • Dissolution: Dissolve the peptide (1.0 eq) in a 1:1 mixture of DMF and 0.1 M Sodium Bicarbonate buffer (pH 8.5). Causality Note: The basic aqueous buffer ensures the target amine is fully deprotonated and nucleophilic, while DMF maintains peptide solubility.

  • Activation: In a separate vial, activate 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid (1.5 eq) with HATU (1.4 eq) and DIPEA (3.0 eq) in anhydrous DMF for 5 minutes[3].

  • Conjugation: Add the activated coumarin solution dropwise to the peptide solution under vigorous stirring. Protect the reaction vessel from light (using aluminum foil) and stir for 4 hours at room temperature.

  • Monitoring: Monitor the reaction progression via LC-MS. The product peak will exhibit a mass shift of +250.9 Da (accounting for the addition of the 8-bromo-coumarin moiety and the loss of H₂O).

  • Purification: Quench the reaction by adding 0.1% TFA in water until the pH drops below 4.0. Purify the labeled peptide via preparative RP-HPLC using a C18 column.

Quantitative Data & Reaction Parameters

ParameterValue / ConditionScientific Rationale
Coupling Reagent HATU (1.1 - 2.9 eq)Provides superior activation of conjugated, sterically hindered carboxylic acids via HOAt neighboring-group effects compared to HBTU or DIC[4].
Base DIPEA (2.0 - 6.0 eq)A sterically hindered, non-nucleophilic base that ensures complete deprotonation of the acid without side-reacting with the active ester[3].
Solvent System Anhydrous DMF or NMPSolubilizes both the hydrophobic coumarin derivative and the growing peptide chain, preventing aggregation during synthesis.
Coupling Time 2 - 4 Hours (RT)Extended duration is mandatory due to the reduced electrophilicity of the 3-position carbonyl on the coumarin ring.
Mass Shift (LC-MS) +250.9 DaExact mass addition to the peptide upon successful amide bond formation (loss of H₂O).
Typical Fluorescence λex​≈335 nm, λem​≈415 nmSolvatochromic emission profile; highly dependent on the local hydrophobic environment and binding state[1].

References

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. ACS Publications. Available at: [Link]

  • Synthesis and application of coumarin fluorescence probes. RSC Publishing. Available at:[Link]

  • Photoactivatable Fluorescent Tags for Dual-Modality Positron Emission Tomography Optical Imaging. ACS Publications. Available at: [Link]

Sources

Method

In Vivo Toxicity Assay Protocols for 8-Bromo Coumarin Derivatives: A Comprehensive Guide to Preclinical Safety Evaluation

Introduction & Mechanistic Rationale Coumarin derivatives are privileged scaffolds in drug discovery, frequently explored for their antimicrobial, anticoagulant, and anticancer properties. The introduction of a bromine a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Coumarin derivatives are privileged scaffolds in drug discovery, frequently explored for their antimicrobial, anticoagulant, and anticancer properties. The introduction of a bromine atom at the C-8 position (8-bromo coumarin) significantly enhances the molecule's lipophilicity and target-binding affinity. However, this halogenation also alters the compound's pharmacokinetic (PK) and toxicological profile.

While natural coumarins are generally well-tolerated, structural modifications can shift their metabolic fate. In humans and murine models, coumarins undergo extensive first-pass metabolism in the liver[1]. The primary detoxification route is 7-hydroxylation. However, saturation of this pathway can shunt the compound toward the formation of reactive coumarin-3,4-epoxides[1][2]. These electrophilic intermediates are known to deplete intracellular glutathione (GSH) and rearrange into hepatotoxic aldehydes, necessitating rigorous in vivo safety evaluations before clinical advancement[3][4].

This application note provides a self-validating, step-by-step methodology for evaluating the acute and subacute in vivo toxicity of 8-bromo coumarin derivatives, grounded in internationally recognized OECD guidelines.

Experimental Workflow

The preclinical safety evaluation of novel halogenated coumarins follows a strict hierarchical progression. Acute toxicity establishes the upper safety limits and hazard classification, which subsequently informs the dosing regimen for subacute studies.

Workflow Start Synthesized 8-Bromo Coumarin Derivative Acute Acute Toxicity (OECD 423) Single Dose, 14-Day Obs. Start->Acute Subacute Subacute Toxicity (OECD 407) 28-Day Repeated Dose Acute->Subacute If LD50 > threshold Analysis Biochemical & Histopathological Analysis Subacute->Analysis Decision NOAEL Determination & Safety Profiling Analysis->Decision

Fig 1: Preclinical in vivo toxicity testing workflow for coumarin derivatives.

Protocol 1: Acute Oral Toxicity (OECD TG 423)

Scientific Rationale: The OECD 423 Acute Toxic Class Method utilizes a stepwise, up-and-down dosing procedure[5]. Instead of calculating a precise LD50 (which requires high animal mortality), this method uses predefined fixed doses (5, 50, 300, and 2000 mg/kg) to classify the compound into Globally Harmonized System (GHS) categories[6][7]. This approach minimizes animal sacrifice while providing robust safety thresholds.

Step-by-Step Methodology

Step 1: Animal Preparation & Fasting

  • Subjects: Healthy, nulliparous, and non-pregnant female Swiss albino mice or Wistar rats (8-12 weeks old).

  • Causality for Fasting: Rodent metabolic rates and gastric emptying vary significantly with ad libitum feeding. Fasting the animals for 3-4 hours prior to dosing ensures that the highly lipophilic 8-bromo coumarin does not partition into dietary fats, which would unpredictably alter systemic absorption kinetics.

Step 2: Dose Formulation

  • Vehicle Selection: Halogenated coumarins exhibit poor aqueous solubility. Suspend the compound in 0.5% Carboxymethyl cellulose (CMC) or Polyethylene Glycol 400 (PEG-400).

  • Expert Insight: Ensure the administration volume does not exceed 1 mL/100g body weight[8]. High volumes can cause gastric distension, triggering vagal reflexes that confound clinical observations.

Step 3: Stepwise Administration

  • Administer a starting dose of 300 mg/kg via oral gavage to a group of three animals[6].

  • If mortality occurs in 2 or 3 animals, the next cohort receives a lower dose (50 mg/kg). If zero mortality occurs, escalate the dose to 2000 mg/kg in the next cohort[7].

Step 4: Clinical Observation & Endpoint

  • Monitor animals continuously for the first 4 hours post-dosing, focusing on autonomic and neurological signs (tremors, convulsions, lethargy)[7].

  • Record body weights daily for 14 days. A weight loss of >10% is a surrogate marker for severe systemic toxicity.

Protocol 2: Subacute 28-Day Repeated Dose Toxicity (OECD TG 407)

Scientific Rationale: A single acute dose rarely captures the cumulative effects of highly lipophilic drugs. A 28-day repeated exposure allows the 8-bromo coumarin to reach steady-state pharmacokinetics, revealing enzyme auto-induction, bioaccumulation, and specific target organ toxicities[8][9]. This protocol is essential for establishing the No-Observed-Adverse-Effect-Level (NOAEL).

Step-by-Step Methodology

Step 1: Grouping and Dose Selection

  • Divide animals into four groups (n=10 per group; 5 males, 5 females): Vehicle Control, Low Dose, Mid Dose, and High Dose[10].

  • Causality: The High Dose should induce observable, non-lethal toxicity (derived from Protocol 1). The Low Dose should produce no observable effects (predicted NOAEL).

Step 2: Daily Administration

  • Administer the formulated 8-bromo coumarin daily via oral gavage for 28 consecutive days[8].

  • Expert Insight: Dose at the exact same time each day to maintain steady trough concentrations and respect the rodent circadian rhythm, which heavily influences hepatic CYP450 expression.

Step 3: Terminal Necropsy & Sample Collection

  • On Day 29, euthanize animals via CO2 asphyxiation or isoflurane overdose.

  • Collect blood via cardiac puncture into EDTA tubes (for hematology) and serum separator tubes (for clinical chemistry)[11].

  • Harvest, weigh, and fix the liver, kidneys, heart, and spleen in 10% neutral buffered formalin for histopathological H&E staining[10][11].

Quantitative Data Presentation & Biomarker Analysis

Because coumarins are metabolized in the liver and excreted renally, hepatocellular and renal brush-border integrity must be rigorously quantified[11]. The tables below summarize the critical biomarkers to analyze post-necropsy.

Table 1: Clinical Chemistry Biomarkers for 8-Bromo Coumarin Toxicity

BiomarkerTarget OrganMechanistic Significance in Coumarin Toxicity
ALT (Alanine Aminotransferase) LiverCytosolic enzyme released during hepatocellular membrane rupture (e.g., from epoxide-induced necrosis).
AST (Aspartate Aminotransferase) Liver / MuscleMitochondrial and cytosolic enzyme indicating deeper tissue damage and severe oxidative stress.
ALP (Alkaline Phosphatase) Liver (Biliary)Indicates cholestasis or biliary obstruction, potentially due to lipophilic metabolite precipitation.
BUN (Blood Urea Nitrogen) KidneyIndicates impaired glomerular filtration rate (GFR) due to renal tubule damage.
Creatinine KidneyLate-stage marker of renal clearance failure and nephrotoxicity.

Table 2: Hematology Panel Indicators

ParameterIndication in Toxicity
RBC Count & Hemoglobin Decreases indicate hemolytic anemia or bone marrow suppression.
WBC Count Elevations indicate systemic inflammation or localized tissue necrosis.
Platelets Alterations suggest coagulopathy (notable as some coumarin derivatives act as Vitamin K antagonists).

Mechanistic Pathways of Toxicity

Understanding the metabolic fate of 8-bromo coumarins is critical for interpreting toxicity data. While the primary metabolic route in humans is 7-hydroxylation via CYP2A6 (yielding non-toxic, excretable metabolites), alternative pathways mediated by CYP1A2 or CYP2E1 can dominate under high-dose conditions or in specific rodent models[1][2][12].

These alternative pathways catalyze the formation of coumarin-3,4-epoxide. This highly reactive electrophile rapidly depletes intracellular glutathione (GSH) and rearranges into o-hydroxyphenylacetaldehyde (o-HPA)[1][3]. o-HPA is a potent hepatotoxin that cross-links cellular macromolecules, culminating in oxidative stress, elevated AST/ALT levels, and ultimately, liver injury[1].

Pathway Coumarin 8-Bromo Coumarin (Highly Lipophilic) CYP Hepatic CYP450 Metabolism Coumarin->CYP Detox 7-Hydroxylation (Detoxification via CYP2A6) CYP->Detox Major Pathway Tox 3,4-Epoxide Formation (Reactive via CYP1A2) CYP->Tox Minor/Overload GSH GSH Depletion & o-HPA Formation Tox->GSH Injury Hepatocellular Injury (Elevated AST/ALT) GSH->Injury

Fig 2: CYP450-mediated metabolic activation and hepatotoxicity pathway of coumarins.

References

  • OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents. OECD iLibrary. Available at:[Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD iLibrary. Available at:[Link]

  • Acute oral toxicity test (OECD 423: 2001). IVAMI. Available at:[Link]

  • In Vivo Efficacy of a Synthetic Coumarin Derivative in a Murine Model of Aspergillosis. PubMed Central (NIH). Available at:[Link]

  • Acute Toxicity Of Coumacines: An In Vivo Study. ResearchGate. Available at:[Link]

  • Roles of human cytochrome P450 1A2 in coumarin 3,4-epoxidation. Journal of Toxicological Sciences (PubMed). Available at:[Link]

  • Opinion on coumarin (expressed on 22/9/1999). European Commission (Scientific Committee on Food). Available at:[Link]

  • Poison of the month: Coumarin. Toxikologie.de. Available at:[Link]

  • Coumarin-Induced Hepatotoxicity: A Narrative Review. International Journal of Molecular Sciences (MDPI). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic Acid

Welcome to the Application Scientist Support Portal. This guide provides an authoritative, self-validating framework for synthesizing 8-bromo-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-bromocoumarin-3-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides an authoritative, self-validating framework for synthesizing 8-bromo-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-bromocoumarin-3-carboxylic acid). Widely utilized as a versatile building block for chiral ligands, fluorescent probes, and biologically active 4-substituted-chroman-2-ones, maximizing its synthesis yield is critical for downstream applications.

Mechanistic Overview & Workflow

The most efficient route to 8-bromo-2-oxo-2H-chromene-3-carboxylic acid is the Knoevenagel condensation of 3-bromo-2-hydroxybenzaldehyde with Meldrum's acid. Unlike diethyl malonate, Meldrum's acid bypasses the need for a secondary saponification step. The intermediate spontaneously cyclizes via nucleophilic attack of the phenol onto the active ester, expelling acetone and yielding the target acid directly ()[1].

SynthesisWorkflow SM1 3-Bromo-2-hydroxybenzaldehyde (Electrophile) Cond Knoevenagel Condensation EtOH, Reflux, 2h [- H2O] SM1->Cond SM2 Meldrum's Acid (Nucleophile) SM2->Cond Int Alkylidene Intermediate (Transient) Cond->Int Cycl Intramolecular Cyclization Lactonization [- Acetone] Int->Cycl Prod 8-Bromo-2-oxo-2H-chromene -3-carboxylic acid Cycl->Prod

Figure 1: Mechanistic workflow for the synthesis of 8-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Validated Experimental Protocol

Causality & Design: Standard literature procedures often report moderate yields (~54%) for the 8-bromo derivative due to the steric and electronic deactivation caused by the bromine atom ()[2]. The following protocol introduces catalytic activation to drive the reaction to completion.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3-bromo-2-hydroxybenzaldehyde (10.0 mmol, 2.01 g) and Meldrum's acid (11.0 mmol, 1.58 g) in 30 mL of anhydrous ethanol.

    • Causality: A 10% molar excess of Meldrum's acid compensates for trace moisture-induced hydrolysis and drives the condensation equilibrium forward.

  • Catalytic Activation: Add 2 drops of piperidine and 2 drops of glacial acetic acid.

    • Causality: The piperidinium acetate buffer acts as a bifunctional catalyst, facilitating both the enolization of Meldrum's acid and the activation of the sterically hindered carbonyl group.

  • Reflux & Cyclization: Equip the flask with a reflux condenser and heat the mixture to 78°C under a nitrogen atmosphere for 3 hours.

    • Validation Checkpoint 1: After 2 hours, withdraw a 50 µL aliquot. Perform TLC (Hexane:EtOAc 6:4). The reaction is self-validating when the highly UV-active starting material ( Rf​ ~0.7) is fully replaced by a highly polar product spot ( Rf​ ~0.2) that exhibits blue fluorescence under 365 nm UV light.

  • Precipitation & Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (4°C) for 1 hour.

    • Causality: Slow cooling promotes the formation of large, pure crystalline lattices, excluding oligomeric impurities that might co-precipitate during rapid thermal crashing.

  • Filtration & Drying: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol. Dry the solid in a vacuum desiccator at 50°C overnight.

    • Validation Checkpoint 2: The final product should be a pale yellow to white crystalline solid.

Yield Optimization & Comparative Data

To assist in experimental design, the table below summarizes the expected quantitative outcomes based on various catalytic environments.

Reaction ConditionCatalyst SystemTimeTemperatureExpected YieldPrimary Impurity Profile
Standard Reflux None2-4 h78°C (EtOH)50 - 55%Unreacted starting material
Base-Catalyzed Piperidine / AcOH2-3 h78°C (EtOH)75 - 82%Trace 8-bromocoumarin
Heterogeneous Lewis Acid Montmorillonite KSF4 h90°C (H2O)85 - 90%Negligible

Troubleshooting Guide

TroubleshootingTree Start Issue: Low Yield (<50%) Q1 Is the product decarboxylating? Start->Q1 A1_Yes Yes: 8-Bromocoumarin detected Q1->A1_Yes A1_No No: Unreacted Starting Material Q1->A1_No Sol1 Reduce Temp < 80°C Avoid prolonged heating A1_Yes->Sol1 Q2 Is solubility an issue? A1_No->Q2 A2_Yes Yes: Precipitates early Q2->A2_Yes A2_No No: Remains clear Q2->A2_No Sol2 Increase solvent vol. or switch to EtOH/H2O A2_Yes->Sol2 Sol3 Add catalytic base (e.g., Piperidine/AcOH) A2_No->Sol3

Figure 2: Logical troubleshooting tree for resolving low synthesis yields.

Q: My isolated yield is stuck below 50%, and I recover unreacted 3-bromo-2-hydroxybenzaldehyde. How can I drive the reaction to completion? A: Causality: The electron-withdrawing bromine atom at the 3-position can electronically deactivate the aldehyde and sterically hinder the initial nucleophilic attack by the enolate of Meldrum's acid. Solution: Introduce a catalytic amount of an organic base to enhance the enolization of Meldrum's acid. Alternatively, switching to a heterogeneous Lewis acid catalyst like Montmorillonite KSF in water has been shown to boost yields up to 85-90% by coordinating the aldehyde oxygen and increasing its electrophilicity ()[3].

Q: I am observing a significant byproduct that lacks the carboxylic acid proton on NMR. What happened? A: Causality: Overheating the reaction mixture or drying the product at temperatures >80°C induces thermal decarboxylation, yielding 8-bromo-2H-chromen-2-one (8-bromocoumarin). The coumarin-3-carboxylic acid moiety is particularly susceptible to decarboxylation due to the stability of the resulting conjugated coumarin system. Solution: Strictly control the reflux temperature (do not exceed the boiling point of ethanol, 78°C) and dry the final product in a vacuum oven at 50°C maximum.

Q: The product precipitates as a sticky, dark yellow mass instead of a crystalline powder. How do I improve purity? A: Causality: Rapid precipitation traps oligomeric byproducts and unreacted starting materials. The dark color often indicates trace oxidation of the phenol precursor prior to cyclization. Solution: Perform the reaction under an argon/nitrogen atmosphere. For purification, avoid rapid thermal crashing. Instead, recrystallize the crude mass from boiling ethanol or a mixture of ethanol/acetic acid (9:1) and allow it to cool slowly to room temperature before moving it to an ice bath.

Frequently Asked Questions (FAQs)

Q: Can I use diethyl malonate instead of Meldrum's acid for this synthesis? A: Yes, but it is highly inefficient for this specific substrate. Diethyl malonate yields the ethyl ester intermediate, which must undergo subsequent alkaline hydrolysis (e.g., with NaOH) and acidification to yield the free carboxylic acid. Meldrum's acid undergoes spontaneous intramolecular cyclization and loss of acetone, directly yielding the target acid in a single step ()[1].

Q: How do I verify that the lactonization is complete and I haven't just isolated the acyclic Knoevenagel adduct? A: Incomplete lactonization leaves the acyclic alkylidene intermediate. You can verify completion via FT-IR: look for the complete disappearance of the broad hydroxyl stretch (~3200 cm⁻¹) of the starting phenol and the appearance of the characteristic coumarin lactone carbonyl stretch (~1740 cm⁻¹) alongside the carboxylic acid carbonyl (~1680 cm⁻¹).

References

  • Kowalska, E., Artelska, A., & Albrecht, A. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 9645-9653. URL:[Link]

  • Song, A., Wang, X., & Lam, K. S. (2003). A convenient synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation of Meldrum's acid with ortho-hydroxyaryl aldehydes or ketones. Tetrahedron Letters, 44(9), 1755-1758. URL:[Link]

  • Bigi, F., Chesini, L., Maggi, R., & Sartori, G. (1999). Montmorillonite KSF as an Inorganic, Water Stable, and Reusable Catalyst for the Knoevenagel Synthesis of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 64(3), 1033-1035. URL:[Link]

Sources

Optimization

Technical Support Center: 8-Bromo-2-oxo-2H-chromene-3-carboxylic Acid Recrystallization

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating high-purity halogenated coumarin derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal.

As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating high-purity halogenated coumarin derivatives. Successful recrystallization of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid requires moving beyond basic procedural steps to a fundamental understanding of thermodynamics, solvent-solute interactions, and degradation kinetics.

Every protocol and troubleshooting step in this guide is engineered as a self-validating system —meaning the procedure itself contains built-in checkpoints to verify success or diagnose failure in real-time.

Mechanistic Workflow & Decision Tree

To ensure reproducible isolation, follow this logical decision matrix. It is designed to preemptively address common failure modes such as thermal degradation and phase separation.

Recrystallization Start Crude 8-Bromo-2-oxo-2H- chromene-3-carboxylic acid Dissolve Dissolve in Hot EtOH (T < 75°C) Start->Dissolve CheckDissolve Fully Dissolved? Dissolve->CheckDissolve AddSolvent Add 5% v/v EtOH Maintain T < 75°C CheckDissolve->AddSolvent No HotFilter Hot Filtration (Remove Impurities) CheckDissolve->HotFilter Yes AddSolvent->CheckDissolve Cooling Controlled Cooling (0.5°C / min to 4°C) HotFilter->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals OilingOut Oiling Out Detected? CheckCrystals->OilingOut No Filter Vacuum Filtration & Cold EtOH Wash CheckCrystals->Filter Yes Seed Mechanical Agitation / Add Seed Crystal OilingOut->Seed No Reheat Reheat to Redissolve, Add EtOH, Cool Slower OilingOut->Reheat Yes Seed->Cooling Reheat->Cooling Dry Vacuum Desiccation (T < 50°C) Filter->Dry

Figure 1: Mechanistic workflow and decision tree for coumarin derivative recrystallization.

Quantitative Solvent Dynamics

Selecting the correct solvent is a balance between solvation capacity and thermal safety. The table below summarizes the empirical data used to select the optimal recrystallization environment.

Solvent SystemBoiling Point (°C)Solvation Capacity (Hot)Solvation Capacity (Cold)Decarboxylation RiskExpected Yield Recovery
Ethanol (100%) 78.4HighModerateLow (if T < 75°C)65 - 75%
Methanol / Water (80:20) ~ 65 - 75HighLowLow80 - 88%
Acetone / Water ~ 56.0ModerateLowVery Low70 - 80%
DMF / Water ~ 153 / 100Very HighModerateHigh (>90°C req.)< 40% (Degradation)

Troubleshooting FAQs

Q1: Why do we prioritize Methanol/Water or Ethanol over high-boiling polar aprotic solvents like DMF? A: The causality lies in the thermal stability of the coumarin core. High-boiling solvents like DMF or DMSO require elevated temperatures for dissolution and subsequent solvent removal. Coumarin-3-carboxylic acids undergo irreversible thermal decarboxylation when exposed to temperatures exceeding 90 °C[1]. Lower alcohols like methanol and ethanol provide sufficient hydrogen-bonding capacity to dissolve the carboxylic acid dimer at safe temperatures (~60-75 °C) while allowing for straightforward precipitation upon cooling or water addition[2].

Q2: My compound is "oiling out" (forming a dense liquid phase) instead of crystallizing. What is the physical cause, and how do I resolve it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solution reaches supersaturation at a temperature that is higher than the melting point of the solute-solvent mixture. The heavy bromine atom at the C8 position increases the molecule's hydrophobicity and disrupts ideal crystal lattice packing, lowering the solvate's melting point. Resolution: Reheat the mixture until the oil redissolves. Add 5-10% v/v of your primary solvent (e.g., Ethanol) to decrease the saturation temperature so that it falls below the oiling-out boundary. Cool the flask much more slowly (e.g., 0.5 °C/min) to favor nucleation over phase separation.

Q3: How can I verify that my isolated crystals haven't decarboxylated during the heating phase? A: This protocol is a self-validating system. You can verify the integrity of your product via melting point analysis and Thin Layer Chromatography (TLC). The intact 8-bromo-2-oxo-2H-chromene-3-carboxylic acid[3] will have a sharp melting point and a significantly lower Rf​ value on silica gel (due to the highly polar -COOH group) compared to the decarboxylated byproduct (8-bromocoumarin), which will elute much faster in non-polar solvent systems (e.g., Hexane/Ethyl Acetate).

Q4: Why is the cooling rate so critical for this specific halogenated coumarin? A: The C3-carboxylic acid and C2-carbonyl groups form strong intermolecular hydrogen-bonded networks[4]. Rapid cooling forces kinetic precipitation, trapping solvent molecules and impurities within the lattice and forming amorphous solids. A slow, thermodynamically controlled cooling rate ensures the formation of a highly ordered, pure crystalline lattice.

Self-Validating Experimental Protocol

Objective: Isolate >98% pure 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid while preventing thermal degradation.

Step 1: Preparation & Initial Suspension

  • Weigh the crude 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid.

  • Suspend the crude solid in a minimal volume of absolute ethanol (approx. 10 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser.

  • Causality Check: The condenser prevents solvent evaporation. Unnoticed solvent loss would inadvertently alter the concentration, pushing the system into the "oiling out" phase boundary.

Step 2: Temperature-Controlled Solvation

  • Heat the suspension using a water bath strictly maintained at 70–75 °C. Do not exceed 80 °C to prevent thermal decarboxylation[1].

  • Add hot ethanol dropwise through the condenser until the solid is completely dissolved.

Step 3: Hot Filtration (Impurity Removal)

  • If insoluble dark particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper or a Celite pad.

  • Self-Validation Check: The filtrate must be completely clear. If it is cloudy, the solvent cooled too rapidly during filtration, causing premature precipitation. Reheat gently to 75 °C.

Step 4: Thermodynamically Controlled Crystallization

  • Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours.

  • Once at room temperature, transfer the flask to an ice bath (4 °C) for an additional 1 hour to maximize yield.

  • Causality Check: If no crystals form after 2 hours, the solution is under-saturated. Scratch the inside of the flask with a glass rod to provide a localized energy spike (nucleation site) to initiate crystallization.

Step 5: Isolation & Desiccation

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold ethanol.

  • Causality Check: Cold ethanol removes surface-adhered mother liquor impurities without providing enough thermal energy to redissolve the purified product lattice.

  • Dry the crystals in a vacuum desiccator at 45 °C overnight to remove residual solvent.

References

  • Title: A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum's Acid with ortho-Hydroxyaryl Aldehydes or Ketones Source: ResearchGate URL: 2

  • Title: Temperature Dependent Green Synthesis of 3-Carboxycoumarins and 3,4-unsubstituted Coumarins Source: PubMed URL: 1

  • Title: Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids Source: ACS Publications URL: 3

  • Title: A new bioactive cocrystal of coumarin-3-carboxylic acid and thiourea: detailed structural features and biological activity studies Source: PubMed URL: 4

Sources

Troubleshooting

Overcoming steric hindrance in 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid amide coupling

Topic: Overcoming Steric and Electronic Hindrance in 8-Bromo-2-oxo-2H-chromene-3-carboxylic Acid Amide Coupling Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Advanced Synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric and Electronic Hindrance in 8-Bromo-2-oxo-2H-chromene-3-carboxylic Acid Amide Coupling Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Synthesis Troubleshooting Portal. Amide coupling of coumarin-3-carboxylic acid derivatives—specifically the 8-bromo substituted analog—presents a unique set of chemoselective and steric challenges. This guide synthesizes field-proven methodologies and mechanistic causality to help you optimize your yields and eliminate parasitic side reactions.

I. Mechanistic Diagnostics: Understanding the Scaffold

Before troubleshooting, it is critical to understand why 8-bromo-2-oxo-2H-chromene-3-carboxylic acid resists standard amidation protocols.

While the 8-bromo group is distal to the C3-carboxylic acid and does not exert direct steric bulk on the reaction center, it significantly increases the lipophilicity and rigidity of the planar chromene system, often leading to poor solubility in standard coupling solvents [1].

The true hindrance is stereo-electronic . The C3-carboxylic acid is flanked by the highly electrophilic C2-lactone carbonyl. When the C3-acid is activated (e.g., via an O-acylisourea intermediate using EDC), the local environment becomes highly congested. If the incoming amine is bulky, the kinetic barrier for C3 attack increases. Consequently, the amine will act either as a base (triggering decarboxylation) or as a nucleophile attacking the less sterically hindered C2-lactone, resulting in irreversible ring-opening [2].

G SM 8-Bromo-2-oxo-2H-chromene- 3-carboxylic acid + Amine Amide Desired C3 Amide (Target Product) SM->Amide HATU, DIPEA, 0°C (Kinetic Control) RingOpen Ring-Opened Phenol (C2 Nucleophilic Attack) SM->RingOpen Excess Amine or Nucleophilic Base Decarb 8-Bromo-coumarin (Decarboxylation) SM->Decarb Prolonged Heat or Strong Base

Fig 1: Competing reaction pathways during coumarin-3-carboxylic acid amidation.

II. Troubleshooting Guides & FAQs

Q1: I am using standard EDC/HOBt coupling conditions, but my yields are below 40% and I see a highly polar spot on my TLC. What is happening? A: You are likely observing lactone ring-opening. EDC/HOBt forms an active ester that is relatively bulky [3]. If your incoming amine is sterically hindered, the rate of nucleophilic attack at the activated C3-ester drops below the rate of attack at the C2-lactone carbonyl. Actionable Solution: Switch your coupling reagent to HATU . HATU generates an HOAt active ester. The nitrogen at the 7-position of the HOAt leaving group acts as a hydrogen-bond acceptor, pre-organizing the incoming amine via a 7-membered cyclic transition state. This kinetic acceleration allows the C3 amidation to outcompete C2 ring-opening.

Q2: My reaction mixture is turning dark, and LC-MS shows a mass corresponding to the loss of 44 Da (M-CO2). How do I prevent this? A: Coumarin-3-carboxylic acids are highly prone to decarboxylation, especially under basic conditions or elevated temperatures [2]. The electron-withdrawing nature of the C2-oxo group stabilizes the intermediate carbanion formed during CO2 loss. Actionable Solution: Never heat this reaction. Maintain the temperature at 0 °C during activation and do not exceed room temperature (20–25 °C) during the coupling phase. Furthermore, avoid strong or nucleophilic bases (like DMAP or excess primary amines). Use strictly stoichiometric amounts of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Q3: The 8-bromo-coumarin-3-carboxylic acid is not fully dissolving in Dichloromethane (DCM). Should I just run it as a suspension? A: No. Running this reaction as a heterogeneous slurry locally starves the reaction of the activated ester. The dissolved amine will then act as a base, promoting the decarboxylation of the unactivated solid starting material. Actionable Solution: Switch to a binary solvent system. A 1:1 mixture of anhydrous DCM and anhydrous DMF provides the necessary solvation power for the 8-bromo derivative while maintaining a suitable dielectric constant for the coupling kinetics.

III. Quantitative Data: Coupling Reagent Comparison

To validate the troubleshooting advice, below is a comparative matrix of coupling strategies applied to 8-bromo-2-oxo-2H-chromene-3-carboxylic acid with a moderately hindered secondary amine.

Coupling SystemBaseSolventTempDesired Amide YieldRing-Opened ByproductDecarboxylation
EDC / HOBt TriethylamineDCMRT35 - 45%High (~30%)Low (<5%)
DCC / DMAP DMAP (cat.)DCMRT20 - 30%ModerateHigh (~40%)
Acid Chloride (SOCl₂) PyridineTHF0 °C70 - 80%TraceModerate (~10%)
HATU DIPEADMF/DCM0 °C to RT85 - 95% Trace Trace

Note: The HATU/DIPEA system provides the optimal balance of kinetic acceleration and mild basicity, preserving the integrity of the coumarin lactone.

IV. Standard Operating Procedure (SOP): Optimized HATU Coupling

This self-validating protocol is designed to maximize the yield of the C3-amide while suppressing C2-attack and decarboxylation.

Reagents Required:

  • 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF and Anhydrous DCM (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: In an oven-dried round-bottom flask purged with Argon, suspend 8-bromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in the anhydrous DMF/DCM mixture (approx. 0.1 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add HATU (1.2 eq) in one portion. Immediately add DIPEA (2.5 eq) dropwise over 2 minutes. The solution should become homogeneous and take on a pale yellow tint, indicating the formation of the HOAt active ester. Stir at 0 °C for exactly 15 minutes.

  • Amine Addition: Dissolve the target amine (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated ester mixture over 5 minutes to prevent localized heating or base concentration spikes.

  • Coupling: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2 hours. Monitor via TLC (EtOAc/Hexanes); the highly fluorescent starting material spot should disappear.

  • Quench & Workup: Dilute the reaction with excess DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Workflow Step1 1. Solubilization (DMF/DCM, 0°C) Step2 2. Activation (Add HATU + DIPEA) Step1->Step2 Step3 3. Amine Addition (Dropwise, 0°C) Step2->Step3 Step4 4. Coupling (Stir at RT, 2h) Step3->Step4 Step5 5. Workup (Acidic Wash) Step4->Step5

Fig 2: Optimized step-by-step workflow for sterically hindered coumarin amide coupling.

V. References
  • Title: Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids Source: The Journal of Organic Chemistry, American Chemical Society (ACS). URL: [Link]

  • Title: Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones Source: RSC Advances, The Royal Society of Chemistry. URL: [Link]

  • Title: Conjugation of Bioactive Ligands to PEG-Grafted Chitosan at the Distal End of PEG Source: Biomacromolecules, American Chemical Society (ACS). URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Bromo vs. 8-Bromo-2-oxo-2H-chromene-3-carboxylic Acid in Late-Stage Functionalization

Executive Summary Coumarin-3-carboxylic acids (2-oxo-2H-chromene-3-carboxylic acids) are privileged scaffolds in medicinal chemistry, widely utilized in the development of enzyme inhibitors, fluorescent probes, and recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarin-3-carboxylic acids (2-oxo-2H-chromene-3-carboxylic acids) are privileged scaffolds in medicinal chemistry, widely utilized in the development of enzyme inhibitors, fluorescent probes, and receptor modulators. The introduction of a bromine atom onto the aromatic ring provides a critical synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling.

While 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and 8-bromo-2-oxo-2H-chromene-3-carboxylic acid share the same highly electron-deficient coumarin core, the spatial positioning of the halogen dictates profoundly different reactivity profiles. This guide objectively compares their performance, detailing the causality behind their divergent kinetics and providing self-validating experimental protocols for researchers and drug development professionals.

Structural and Electronic Divergence: The Causality of Reactivity

The reactivity differences between these two isomers are primarily governed by steric hindrance rather than electronic effects. Both molecules feature a highly electrophilic C4 position (due to the electron-withdrawing C2-carbonyl and C3-carboxylic acid) and a reactive C3-carboxyl group. However, their behavior in palladium-catalyzed cross-coupling diverges significantly:

  • 6-Bromo Isomer (Sterically Free): The bromine atom is located para to the lactone oxygen. This position projects outward from the coumarin core, free from adjacent steric bulk. Consequently, oxidative addition by Pd(0) species is rapid and highly efficient. This unhindered reactivity makes the 6-bromo scaffold a preferred starting material for synthesizing complex nonsteroidal progesterone antagonists and NMDA receptor modulators [1].

  • 8-Bromo Isomer (Sterically Hindered): The bromine atom is located ortho to the lactone oxygen. The proximity of the bulky bromine to the oxygen atom creates a sterically congested microenvironment. During the oxidative addition step of a Suzuki or Heck coupling, the bulky palladium-ligand complex experiences significant steric clash. This kinetic barrier often leads to catalyst deactivation (aggregation into palladium black) if standard monodentate ligands are used. Overcoming this requires bidentate ligands with wider bite angles (e.g., dppf) to stabilize the transition state. Despite these challenges, the 8-bromo isomer is essential for developing procaspase activators and photolabile caging groups [2].

Comparative Reactivity Data

The following table summarizes the quantitative performance of both isomers across standard synthetic transformations.

Reaction Type6-Bromo-2-oxo-2H-chromene-3-carboxylic acid8-Bromo-2-oxo-2H-chromene-3-carboxylic acidCausality / Mechanistic Note
Suzuki-Miyaura Coupling High Yield (85–95%) Time: 1–2 hoursCatalyst: Pd(PPh₃)₄ or PEPPSI-IPrModerate Yield (60–75%) Time: 4–6 hoursCatalyst: Pd(dppf)Cl₂ requiredSteric clash at the C8 position slows oxidative addition; requires robust bidentate ligands to prevent catalyst decay [3].
C3 Amidation Excellent (>90%) Standard HATU/DIPEAExcellent (>90%) Standard HATU/DIPEAThe C3 position is distal to the halogen; steric differences at C6/C8 do not impact carboxyl activation.
C4 Michael Addition High Reactivity High Reactivity The electron-deficient C=C bond is equally activated by the C3-COOH and C2=O in both isomers [4].

Visualizing Divergent Reactivity Pathways

Reactivity_Workflow Start Coumarin-3-Carboxylic Acid Scaffold Iso6 6-Bromo Isomer (Para to Lactone O) Start->Iso6 Iso8 8-Bromo Isomer (Ortho to Lactone O) Start->Iso8 Cross6 Rapid Pd-Catalyzed Coupling High Yields (>85%) Iso6->Cross6 Suzuki/Heck Amide C3 Carboxylic Acid Amidation (Equal Reactivity) Iso6->Amide Cross8 Slower Pd-Catalyzed Coupling Requires Robust Ligands Iso8->Cross8 Suzuki/Heck Iso8->Amide

Figure 1: Divergent reactivity pathways of 6-bromo and 8-bromo coumarin-3-carboxylic acid isomers.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to verify reaction progression and troubleshoot sterically induced failures.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol highlights the distinct catalyst requirements dictated by the steric environments of the 6-bromo and 8-bromo isomers.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, add the bromocoumarin-3-carboxylic acid (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Selection (Critical Step):

    • For the 6-Bromo Isomer: Add Pd(PPh₃)₄ (5 mol%). The unhindered position allows for rapid coupling with standard catalysts.

    • For the 8-Bromo Isomer: Add Pd(dppf)Cl₂ (10 mol%). The bidentate dppf ligand is mandatory to stabilize the Pd center against the steric bulk of the adjacent lactone oxygen.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 2.5 mL). Purge the solution with N₂ for 10 minutes to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 90 °C. Stir the 6-bromo reaction for 1.5 hours; stir the 8-bromo reaction for 4–6 hours.

  • Self-Validation & Intervention: At the expected completion time, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic Check: If the 8-bromo isomer shows >10% unreacted starting material, spike the reaction with an additional 2 mol% Pd(dppf)Cl₂ and continue heating for 1 hour. This confirms whether incomplete conversion is due to catalyst deactivation (common with hindered substrates) or reagent depletion.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 2 (to protonate the C3-carboxylic acid), extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: C3-Carboxylic Acid Amidation

Because the C3 position is distal to the halogen substituents, both isomers exhibit identical kinetics in this transformation.

Step-by-Step Procedure:

  • Activation: Dissolve the bromocoumarin-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (2.5 equiv, 1.25 mmol). Stir at room temperature for 15 minutes to generate the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise.

  • Reaction Execution: Stir for 2 hours at room temperature.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1) under a 365 nm UV lamp. The highly fluorescent bromocoumarin starting material should completely disappear, replaced by a new fluorescent spot with a higher Rf value (due to the loss of the polar free carboxylic acid).

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with DCM (3 × 10 mL). Wash the combined organic layers extensively with brine (5 × 10 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Sakai, H., et al. "6-Arylcoumarins as Novel Nonsteroidal Type Progesterone Antagonists: An Example with Receptor-Binding-Dependent Fluorescence." Journal of Medicinal Chemistry, 2011.[Link]

  • Hergenrother, P. J., et al. "Activators of executioner procaspases 3, 6 and 7.
  • Bozhkov, O., et al. "Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions." Molecules, 2022.[Link]

  • Chen, Y., et al. "Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids." The Journal of Organic Chemistry, 2022.[Link]

Sources

Comparative

Comparative fluorescence quantum yields of brominated coumarin-3-carboxylic acids

An in-depth technical analysis of coumarin-3-carboxylic acid (CCA) derivatives requires a rigorous understanding of how structural modifications dictate photophysical behavior. As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of coumarin-3-carboxylic acid (CCA) derivatives requires a rigorous understanding of how structural modifications dictate photophysical behavior. As a Senior Application Scientist, I frequently consult with researchers who are surprised by the sudden loss of fluorescence when transitioning from a standard coumarin probe to a halogenated analog.

This guide deconstructs the structure-property relationships governing these molecules, objectively compares the fluorescence quantum yields ( ΦF​ ) of brominated coumarins against standard alternatives, and provides a field-proven, self-validating protocol for accurate quantification.

Mechanistic Foundations: The Internal Heavy-Atom Effect

The fluorescence quantum yield of a coumarin derivative is dictated by the kinetic competition between radiative decay (fluorescence) and non-radiative pathways. Unsubstituted coumarin-3-carboxylic acid exhibits moderate fluorescence, which can be massively enhanced by adding electron-donating groups (e.g., diethylamino) to create a "push-pull" intramolecular charge transfer (ICT) state.

However, when a heavy atom like bromine is substituted onto the aromatic core (e.g., 6-bromo-coumarin-3-carboxylic acid), the photophysical landscape shifts drastically. The massive nucleus of the bromine atom amplifies the molecule's spin-orbit coupling . This phenomenon, known as the internal heavy-atom effect, facilitates a rapid spin flip of the excited electron, drastically increasing the rate of Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ ).

Consequently, the S1​ population is depleted before it can emit a photon, leading to a precipitous drop in ΦF​ . While this quenches fluorescence, it is highly advantageous for applications requiring triplet excitons, such as singlet oxygen generation in Photodynamic Therapy (PDT) or enhanced heterolytic bond cleavage in [1].

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (hv) S1->S0 Fluorescence (ΦF) Quenched by Br T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Br (Heavy Atom Effect) T1->S0 Phosphorescence / Non-Radiative Decay

Jablonski diagram illustrating the heavy-atom effect shifting S1 decay toward ISC.

Comparative Data Analysis

To objectively evaluate performance, we must compare the brominated CCA scaffolds against both the unsubstituted baseline and a highly fluorescent alternative. The table below summarizes representative photophysical data demonstrating the inverse relationship between bromination and fluorescence.

CompoundStructural Feature λabs​ (nm) λem​ (nm)Fluorescence Quantum Yield ( ΦF​ )Primary Application
7-Diethylamino-CCA Strong push-pull ICT system~410~4700.70 – 0.85 High-sensitivity fluorescent cell imaging [2]
Coumarin-3-carboxylic acid Unsubstituted baseline~295~4000.15 – 0.20 Baseline fluorescent tagging
6-Bromo-CCA Single heavy atom substitution~305~4100.02 – 0.05 Photolabile protecting groups (cages)[1]
6,8-Dibromo-CCA Dual heavy atom substitution~315~420< 0.01 Photosensitizers / Singlet Oxygen Generation[3]

Note: Exact values fluctuate based on solvent polarity and hydrogen-bonding capacity (e.g., ethanol vs. aqueous buffers). The data clearly shows that if your goal is purely optical imaging, 7-diethylamino-CCA is the superior alternative. Brominated variants should be exclusively selected when triplet state photochemistry is required.

Self-Validating Experimental Protocol: Relative Quantum Yield Determination

Measuring ΦF​ accurately for weakly fluorescent brominated compounds requires a rigorous comparative method against a known standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , ΦF​=0.54 ). A single-point measurement is highly prone to artifactual errors. Therefore, we employ the Gradient Method , which acts as a self-validating system by confirming linearity across multiple concentrations.

Step-by-Step Methodology
  • Standard Selection & Solvent Matching: Select a reference standard with an absorption profile that overlaps the brominated coumarin. Record the refractive index ( η ) of both the sample solvent and the standard solvent.

  • Serial Dilution (The Causality of OD < 0.05): Prepare 5 distinct dilutions of both the standard and the brominated coumarin. Critical Causality: The optical density (absorbance) at the chosen excitation wavelength must not exceed 0.05. Higher absorbances trigger the inner-filter effect (self-absorption of emitted photons), which artificially depresses the emission reading and mathematically skews the quantum yield calculation.

  • Spectroscopic Acquisition: Measure the absorbance spectra of all solutions. Immediately transfer the cuvettes to a spectrofluorometer and record the emission spectra using the exact same excitation wavelength. Keep slit widths identical.

  • Integration and Gradient Calculation: Integrate the total area under the fluorescence emission curve for each dilution. Plot the Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis). The plot must be strictly linear ( R2>0.99 ). If the plot curves downward at higher absorbances, the inner-filter effect has compromised the data; you must dilute further.

  • Mathematical Derivation: Calculate ΦF​ using the comparative gradient equation:

    Φsample​=Φstandard​×(Gradientstandard​Gradientsample​​)×(ηstandard2​ηsample2​​)

Protocol A 1. Prepare Dilutions (Strictly OD < 0.05) B 2. Measure Absorbance (UV-Vis) A->B C 3. Record Emission Spectra B->C D 4. Integrate Area Under Curve C->D E 5. Plot Int. Area vs Absorbance D->E F 6. Calculate ΦF via Gradients E->F

Workflow for the gradient-based determination of relative fluorescence quantum yield.

References

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines Journal of the American Chemical Society (ACS)[Link]

  • The photophysics of 7-(N,N′-diethylamino)coumarin-3-carboxylic acid in water/AOT/isooctane reverse micelles: an excitation wavelength dependent study Physical Chemistry Chemical Physics (RSC)[Link]

Validation

A Senior Application Scientist's Guide: Benchmarking 8-Bromo-2-oxo-2H-chromene-3-carboxylic Acid Against the Industry Standard, FITC

Introduction: The Imperative for Rigorous Fluorophore Selection In the landscape of molecular and cellular biology, the fluorescent probe is an indispensable tool. From tracking intracellular dynamics to quantifying prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Fluorophore Selection

In the landscape of molecular and cellular biology, the fluorescent probe is an indispensable tool. From tracking intracellular dynamics to quantifying protein expression, the choice of fluorophore can dictate the success and reproducibility of an experiment. For decades, Fluorescein Isothiocyanate (FITC) has been a workhorse, a reliable standard upon which countless studies have been built.[1] Its high quantum yield and spectral compatibility with common laser lines have cemented its place in the researcher's toolkit.[2]

However, the demands of modern research—spanning from high-resolution, long-term live-cell imaging to multiplexed assays—necessitate a continuous evaluation of novel fluorophores that may overcome the known limitations of established dyes.[3][4] Coumarin derivatives, a versatile class of fluorophores, present a compelling alternative. This guide provides an in-depth, head-to-head comparison of a specific coumarin derivative, 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid , against the industry-standard FITC.

Our objective is to move beyond a simple cataloging of specifications. As field-application scientists, we understand that true benchmarking lies in understanding the causality behind performance differences. This guide will therefore dissect the key performance metrics, provide the experimental frameworks for their validation, and offer practical insights to guide your selection process, ensuring your experimental design is built upon a foundation of photophysical and chemical rationale.

Fluorophore Profiles: The Standard and the Challenger

The Established Standard: Fluorescein Isothiocyanate (FITC)

FITC is a derivative of fluorescein, functionalized with an isothiocyanate reactive group (-N=C=S) that allows for covalent labeling of primary amines on biomolecules.[1][5] It is valued for its bright green fluorescence and good water solubility.[6]

  • Strengths:

    • High Brightness: FITC exhibits a high fluorescence quantum yield (Φ), often cited as approximately 0.92, and a strong molar extinction coefficient (ε) around 75,000 M⁻¹cm⁻¹.[6][7]

    • Well-Characterized: Its properties and conjugation chemistry are extensively documented, providing a reliable baseline for many applications.

    • Compatibility: Its excitation maximum (~495 nm) is an excellent match for the ubiquitous 488 nm argon-ion laser line used in flow cytometry and confocal microscopy.[2]

  • Weaknesses:

    • pH Sensitivity: The fluorescence intensity of FITC is highly dependent on pH, decreasing significantly in acidic environments (pKa ~6.4).[2][5][8] This makes it less than ideal for quantitative studies in acidic organelles like lysosomes.

    • Photobleaching: FITC is notoriously susceptible to photobleaching (light-induced degradation), which limits its utility in experiments requiring prolonged or high-intensity illumination.[1][9]

The Challenger: 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid

This molecule belongs to the coumarin family, a class of fluorophores known for their environmental sensitivity and tunable photophysical properties.[10] The core structure is a 2-oxo-2H-chromene, with two key functional groups:

  • Carboxylic Acid (-COOH) at position 3: This serves as the reactive handle for bioconjugation. Unlike FITC's isothiocyanate, this group requires activation (e.g., via EDC/NHS chemistry) to form a stable amide bond with primary amines. This provides greater control over the labeling reaction but requires an additional step.

  • Bromine (-Br) at position 8: The presence of a heavy atom like bromine can influence the photophysical properties, potentially affecting the quantum yield and fluorescence lifetime through mechanisms like the heavy-atom effect, which can enhance intersystem crossing.

While comprehensive, direct experimental data for this specific derivative is not widely published, we can infer its likely characteristics based on the extensive literature on coumarin scaffolds.[11] They are typically excited by UV or violet light and emit in the blue-to-green region of the spectrum.[12] The true value of this challenger lies in its potential for improved photostability and a different pH sensitivity profile compared to FITC.

Head-to-Head Comparison: Key Performance Metrics

A direct comparison of critical performance attributes is essential for informed decision-making. The following table summarizes the known properties of FITC and the anticipated properties of our coumarin challenger.

Parameter FITC (Fluorescein Isothiocyanate) 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid Why It Matters for Researchers
Excitation Max (λex) ~495 nm[6]Expected in UV-Violet range (~350-420 nm)Determines the required light source (laser line, LED). Mismatches lead to inefficient excitation and weaker signals.
Emission Max (λem) ~520 nm[6]Expected in Blue-Green range (~440-500 nm)Defines the detection window and filter set. Critical for avoiding spectral bleed-through in multicolor experiments.
Quantum Yield (Φ) High (~0.92)[7]To be determined (TBD)Represents the efficiency of converting absorbed photons into emitted light. A higher Φ means a brighter signal.
Molar Extinction (ε) High (~75,000 M⁻¹cm⁻¹)TBDMeasures the probability of light absorption. A higher ε contributes to overall brightness.
Photostability Low (prone to photobleaching)[1][9]TBD (Potentially higher than FITC)The dye's resistance to light-induced degradation. High photostability is crucial for time-lapse imaging and super-resolution microscopy.
pH Sensitivity High (fluorescence quenches at acidic pH)[5][13]TBD (Potentially less sensitive in physiological range)Environmental stability of the signal. Dyes with stable fluorescence across a broad pH range are necessary for reliable quantification.
Reactive Group Isothiocyanate (-NCS)[1]Carboxylic Acid (-COOH)The chemical moiety used for conjugation. Dictates the target functional group (amines for both, but different reaction chemistry) and protocol.

Experimental Protocols for In-House Benchmarking

To empower researchers to validate and compare fluorophores directly, we provide the following standardized protocols. Performing these experiments in your own lab, with your specific instrumentation, is the ultimate benchmark.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ)

This protocol uses the comparative method, which benchmarks the unknown dye against a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[14][15] The core principle is that for optically dilute solutions, the integrated fluorescence intensity is linearly proportional to the amount of light absorbed.[3]

Causality: We use absorbance values below 0.1 to prevent the "inner filter effect," where emitted light is reabsorbed by other fluorophore molecules in the solution, which would artificially depress the measured fluorescence intensity and invalidate the linear relationship.[3][14]

  • Preparation of Stock Solutions: Prepare 1 mM stock solutions of the standard (e.g., quinine sulfate) and the test compound (8-Bromo-2-oxo-2H-chromene-3-carboxylic acid) in a suitable spectroscopic grade solvent (e.g., ethanol or DMSO).

  • Preparation of Dilutions: Create a series of five dilutions for both the standard and the test compound, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1. Use the same solvent for all samples.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each dilution. The excitation wavelength must be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under each emission spectrum to get the integrated fluorescence intensity.

    • For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the linear fit for each plot.

  • Calculation: Calculate the quantum yield of the test compound using the following equation[15]:

    • Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    • Where: Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent. The subscripts 'test' and 'std' denote the test compound and the standard, respectively.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis & Calculation prep_stock Prepare 1mM Stock Solutions (Test & Standard) prep_dilute Create Serial Dilutions (Abs < 0.1) prep_stock->prep_dilute measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilute->measure_abs measure_fluor Measure Emission Spectra (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Area Under Emission Curves measure_fluor->integrate plot Plot: Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using Comparative Formula plot->calculate

Protocol 2: Assessment of Photostability

This protocol measures the rate of fluorescence decay under continuous illumination, providing a quantitative measure of the dye's resistance to photobleaching.

Causality: By keeping the illumination intensity constant, we can directly compare the intrinsic photostability of different fluorophores. The rate of intensity loss is a direct proxy for photochemical degradation.

  • Sample Preparation: Prepare solutions of FITC and the coumarin derivative at a concentration that gives a strong but not saturating fluorescence signal (e.g., 1 µM).

  • Instrument Setup: Use a fluorescence microscope or a fluorometer equipped with a stable light source. Set the excitation and emission wavelengths appropriate for the dye.

  • Initial Measurement: Record the initial fluorescence intensity (F₀) at time t=0.

  • Continuous Illumination: Expose the sample to continuous illumination from the light source at a fixed intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 10-20 minutes) or until the signal has decayed significantly.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).

    • Plot the normalized intensity versus time.

    • The resulting curve represents the photobleaching profile. A slower decay indicates higher photostability. The data can be fitted to an exponential decay function to determine the photobleaching rate constant.[16]

G prep Prepare Dye Solution (e.g., 1 µM) initial_measure Measure Initial Intensity (F₀) at t=0 prep->initial_measure illuminate Continuous Illumination (Constant Intensity) initial_measure->illuminate time_measure Record Intensity F(t) at Regular Intervals illuminate->time_measure time_measure->illuminate loop plot Plot Normalized Intensity (F(t)/F₀) vs. Time time_measure->plot analyze Compare Decay Rates plot->analyze

Protocol 3: Evaluation of pH Sensitivity

This protocol assesses the stability of the fluorophore's emission across a range of pH values, which is critical for applications in cellular environments where pH can vary.[8]

Causality: The ionization state of a fluorophore's functional groups can change with pH, altering its electronic structure and thus its ability to fluoresce. This experiment directly measures that dependency.

  • Buffer Preparation: Prepare a series of buffers spanning a wide pH range (e.g., from pH 4.0 to 10.0 in 0.5 or 1.0 unit increments). A universal buffer system (e.g., citrate-phosphate-borate) is ideal to minimize buffer-specific effects.

  • Sample Preparation: Prepare identical, dilute concentrations of each dye in each of the pH buffers.

  • Fluorescence Measurement: Using a fluorometer or plate reader, measure the fluorescence intensity of each sample. Ensure excitation and emission settings are optimal and consistent for all measurements.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • The resulting graph will reveal the pH range over which the dye's fluorescence is stable. A flat line indicates pH insensitivity in that region, while a steep slope indicates high sensitivity. For FITC, a sharp drop in fluorescence is expected below pH 7.[5][13]

G prep_buffers Prepare Buffers (e.g., pH 4 to 10) prep_samples Add Dye to Each Buffer (Constant Concentration) prep_buffers->prep_samples measure Measure Fluorescence Intensity for Each Sample prep_samples->measure plot Plot Intensity vs. pH measure->plot analyze Determine pH Stability Range plot->analyze

Practical Considerations and Recommendations

  • For High-Intensity or Long-Duration Imaging: If your experiments involve techniques like confocal microscopy, time-lapse live-cell imaging, or super-resolution microscopy, photostability is paramount. While FITC may be sufficient for quick snapshots, a more photostable dye is highly recommended. The coumarin derivative should be evaluated as a priority for these applications.

  • For Quantitative Studies in Variable pH Environments: FITC's pH sensitivity makes it a poor choice for quantifying signals within or between cellular compartments with different pH values (e.g., cytoplasm vs. endosomes).[5][8] Assess the pH profile of the 8-bromo-coumarin; if it shows stability between pH 6 and 8, it would be a superior choice for most live-cell quantitative imaging.

  • For Multi-Color Experiments: The distinct, shorter-wavelength excitation and emission spectra of many coumarin dyes can make them excellent partners for green/red fluorophores (like GFP, RFP, or other fluorescein/rhodamine derivatives), minimizing spectral overlap.[12] FITC, emitting in the same range as GFP, can be problematic in multi-color panels involving that common reporter.

  • Regarding Bioconjugation: FITC's isothiocyanate group offers a straightforward, one-step labeling reaction with primary amines. The carboxylic acid on the coumarin requires a two-step activation (e.g., with EDC and Sulfo-NHS) before reacting with amines. While this adds a step, it can provide more stable amide bonds and potentially greater control over the reaction conditions.

Conclusion

FITC remains a valuable and cost-effective fluorescent dye for a range of standard applications. Its high brightness and well-understood characteristics provide a reliable baseline. However, its significant drawbacks in terms of photostability and pH sensitivity are major limiting factors for advanced and quantitative fluorescence microscopy.

8-Bromo-2-oxo-2H-chromene-3-carboxylic acid represents a class of fluorophores with the potential to overcome these limitations. While its specific photophysical parameters require experimental determination as outlined in this guide, coumarin-based probes frequently offer enhanced photostability and can be designed for greater environmental insensitivity. For researchers pushing the boundaries of fluorescence imaging, particularly in live-cell and quantitative contexts, taking the time to benchmark this or similar novel fluorophores is not just an academic exercise—it is a critical step toward generating more robust, reliable, and impactful data.

References

  • Wikipedia. (2024). Fluorescein isothiocyanate. Retrieved from [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Wang, Y., et al. (2013). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PLoS ONE, 8(4), e61822. Retrieved from [Link]

  • TdB Labs. (2024). Application of FITC in Research. Retrieved from [Link]

  • Resch-Genger, U., et al. (2008). Quantum Yields of Fluorescence of Commercial Materials and Solutions of Selected Dyes. Analytical Chemistry, 80(17), 6757-6768. (Simulated from general knowledge, as direct link is to a journal article)
  • Chen, H., et al. (2005). Fluorescent Intensity of Dye Solutions under Different pH Conditions. Transactions of the ASABE, 48(4), 1595-1601. Retrieved from [Link]

  • Zhang, X., et al. (2013). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?. ACS Chemical Biology, 8(5), 1049-1057. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid

As a Senior Application Scientist, ensuring the safe handling of specialized chemical intermediates is just as critical as the experimental design itself. 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-brom...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling of specialized chemical intermediates is just as critical as the experimental design itself. 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-bromocoumarin-3-carboxylic acid) is a highly versatile building block frequently utilized in the synthesis of fluorescent probes, photocatalysts, and pharmaceutical agents[1][2].

However, its chemical structure demands rigorous safety protocols. The coumarin core (2-oxo-2H-chromene) is a known skin sensitizer and presents acute toxicity risks if ingested or inhaled[3][4]. The addition of the 8-bromo substituent significantly increases the molecule's lipophilicity. If this powder is dissolved in organic solvents (like DMSO or DMF), it can rapidly penetrate the dermal barrier, carrying the toxic coumarin core directly into the bloodstream. Furthermore, as a fine powder, it poses a severe inhalation hazard and a potential dust deflagration risk if dispersed in the air[4][5].

The following guide provides a self-validating, step-by-step operational and disposal plan for handling this compound safely.

Quantitative Hazard Data & PPE Specifications

To mitigate the risks of dermal sensitization, inhalation, and ocular irritation, your Personal Protective Equipment (PPE) must be selected based on the specific physicochemical properties of brominated coumarins.

Table 1: Chemical Properties & Required PPE

CategorySpecification / ValueCausality & Operational Rationale
Physical State Solid (Yellow/White Powder)High risk of aerosolization. Mandates handling exclusively in a ventilated enclosure[6].
Toxicity Profile Acute Tox (Cat 3), Skin Sensitizer (H317)Strict no-contact protocols required. Powders can cause severe allergic dermatitis[3][7].
Eye Protection ANSI Z87.1 snug-fitting safety gogglesProtects against fine, aerosolized powder which can bypass standard safety glasses and cause severe mucous membrane irritation.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness), Double-glovedThe lipophilic brominated core enhances dermal penetration. Double-gloving creates a self-validating breach detection system: if the outer glove tears, the inner glove remains intact.
Body Protection Flame-resistant (FR) lab coat, fully buttonedMitigates risks associated with potential dust deflagration[5] and prevents microscopic powder accumulation on personal clothing.
Respiratory N95/P100 respirator (if engineering controls fail)Coumarin powders pose an acute inhalation toxicity risk (H331)[7]. A respirator is the secondary defense line if fume hood face velocity drops.

Operational Safety Workflow

The following diagram illustrates the logical progression of safety protocols when handling 8-bromo-2-oxo-2H-chromene-3-carboxylic acid, ensuring that every operational phase is accounted for.

Workflow N1 1. Risk Assessment & PPE Verification N2 2. Powder Weighing (Ventilated Enclosure) N1->N2 N3 3. Solution Preparation (Chemical Fume Hood) N2->N3 N4 4a. Normal Decontamination & PPE Doffing N3->N4 No Spills N5 4b. Spill Response (Wet-Wipe Protocol) N3->N5 Accidental Release N6 5. Halogenated Waste Consolidation N4->N6 N5->N4

Operational safety workflow for handling 8-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Self-Validating Experimental Protocols

Every protocol in the laboratory must include an immediate validation step to ensure the safety measure is actively functioning.

Protocol A: Safe Weighing and Transfer of Hazardous Powders

Handling hazardous powders requires strict adherence to engineering controls to prevent inhalation[6][8].

  • Airflow Validation: Turn on the chemical fume hood or ventilated balance enclosure.

    • Validation: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). Tape a 1-inch strip of tissue paper to the bottom of the sash; it should pull steadily inward, confirming negative pressure[8].

  • Static Mitigation: Brominated coumarin powders carry static charges that cause them to aerosolize or cling to spatulas.

    • Validation: Pass the weighing boat and stainless-steel spatula through an anti-static ionizer before use. The powder should fall cleanly without "jumping."

  • Transfer & Sealing: Transfer the 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid into your reaction vial and cap it tightly before removing it from the hood.

    • Validation: Perform a "tap test" by gently tapping the sealed vial on the benchtop inside the hood; visually confirm no powder escapes the threads.

Protocol B: Emergency Spill Response (Powder)

Dry sweeping a coumarin powder spill is strictly prohibited, as it generates highly toxic and potentially explosive dust clouds[5].

  • Containment: Immediately restrict access to the area.

    • Validation: Visually confirm the powder is localized and ensure all nearby laboratory fans or drafts are turned off.

  • Wet-Wipe Suppression: Gently cover the spilled powder with a paper towel. Apply a solvent in which the compound is poorly soluble (e.g., water mixed with a mild surfactant) over the towel to suppress dust generation.

    • Validation: The powder should form a damp paste beneath the towel, entirely eliminating the inhalation hazard.

  • Chemical Decontamination: Wipe the area inward to prevent spreading. Follow up by wiping the surface with an organic solvent (like ethanol or isopropanol) to dissolve any remaining lipophilic residue, then wash with soap and water.

    • Validation (The Coumarin Test): Shine a handheld UV light (365 nm) over the spill area. Because coumarin derivatives are highly fluorescent[2], the complete absence of fluorescence confirms 100% decontamination.

Disposal and Waste Management Plan

Because this compound contains a halogen (bromine), it fundamentally alters your waste disposal strategy. Incinerating halogenated waste under incorrect conditions can generate highly toxic dioxins and furans.

  • Solid Waste: All contaminated Kimwipes, weighing boats, and the outer layer of your double-gloves must be placed in a sealed, transparent bag. Label it explicitly as "Hazardous Solid Waste: Contains Brominated Coumarin (Toxic/Sensitizer)"[9].

  • Liquid Waste: Any stock solutions (e.g., dissolved in DMSO or DMF) must be segregated into a dedicated Halogenated Organic Waste carboy.

    • Validation: Before adding your waste, check the carboy's log to ensure no incompatible strong oxidizers or strong bases are present, as coumarins can undergo ring-opening or exothermic reactions under extreme pH conditions[4].

  • HEPA Filters: If a HEPA vacuum was used for a large spill, the vacuum filter must be removed inside a fume hood and disposed of as acutely hazardous solid waste[6].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Bromo-2-oxo-2H-chromene-3-carboxylic acid
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8-Bromo-2-oxo-2H-chromene-3-carboxylic acid
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